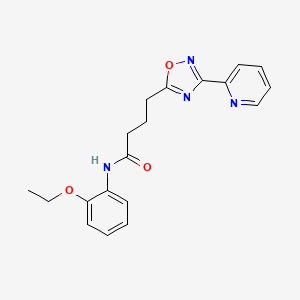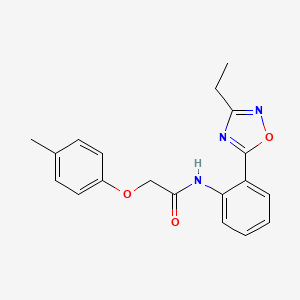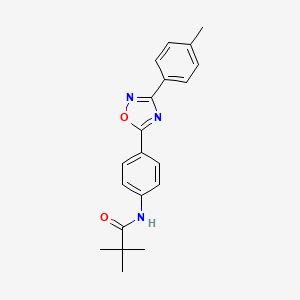
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities. The purpose of
Mécanisme D'action
The mechanism of action of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the human body, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the human body. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Additionally, research could focus on the development of new materials and fluorescent probes based on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Méthodes De Synthèse
The synthesis of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of p-tolyl hydrazine with 4-bromoacetophenone to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting compound is then reacted with N-(4-aminophenyl)pivalamide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Applications De Recherche Scientifique
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its mechanism of action and its effects on the human body. In material science, this compound has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-7-14(8-6-13)17-22-18(25-23-17)15-9-11-16(12-10-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDJMPFQGVQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

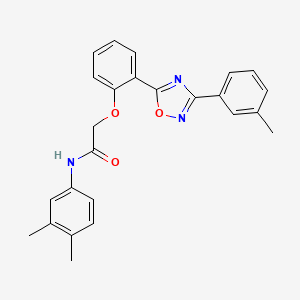
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)
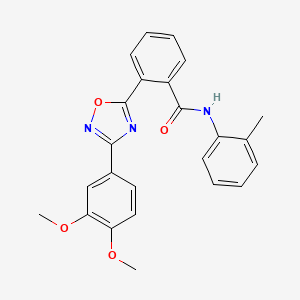
![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)
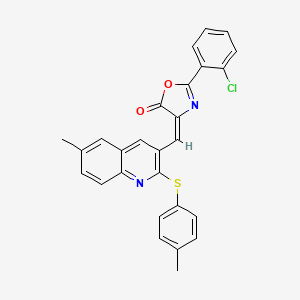
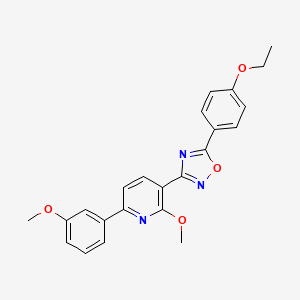
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)
